REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][C:8]([O:10]C)=[O:9])(=[O:5])[CH:2]([CH3:4])O.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[CH3:4][CH:2]1[O:10][C:8](=[O:9])[CH2:7][O:6][C:1]1=[O:5]
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC(=O)OC
|
Name
|
|
Quantity
|
8.8 mg
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |